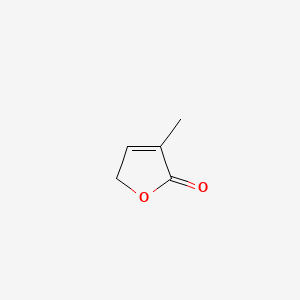

3-Methyl-2(5H)-furanone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-4-2-3-7-5(4)6/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHBEMPMIVEGJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176643 | |

| Record name | 2(5H)-Furanone, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22122-36-7 | |

| Record name | 2(5H)-Furanone, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022122367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(5H)-Furanone, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-2(5H)-furanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2(5H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9KXQ3851K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Occurrence of 3-Methyl-2(5H)-furanone in Foods: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methyl-2(5H)-furanone is a volatile organic compound that contributes to the complex aroma profiles of various food products. Its presence is primarily a result of thermal processing, particularly through the Maillard reaction, but it has also been identified as a naturally occurring compound in certain plant species. This technical guide provides a comprehensive overview of the natural occurrence of this compound in foods, detailing its formation pathways, quantitative data, and analytical methodologies for its detection. Furthermore, it explores the biological activities of furanones, offering insights for drug development professionals.

Natural Occurrence and Formation

This compound has been identified in a range of food products, largely as a product of thermal degradation of food components. Its formation is intricately linked to the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that is responsible for the desirable flavors in many cooked foods.

Key Food Sources:

-

Thermally Processed Foods: The Maillard reaction is a primary pathway for the formation of this compound in foods that undergo heating.

-

Soy Sauce: This fermented and often heat-treated condiment has been shown to contain quantifiable amounts of this compound. A study on soy sauce under different storage conditions found concentrations ranging from 236 to 337 µg/L.

-

Smoked Foods (Meat, Fish, and Cheese): this compound is associated with smoke flavor. The European Union Reference Laboratory for Processing Contaminants (EURL-PC) has established a preliminary limit of quantification (LOQ) of 10 µg/kg for this compound in meat, cheese, and fish with smoke flavor[1][2].

-

Pandan Leaves (Pandanus amaryllifolius): This plant, used for its distinct aroma in Southeast Asian cooking, is reported to contain this compound as a predominant flavor constituent.

Beyond common foodstuffs, this compound has also been identified in plant species such as Morithamnus crassus, Nicotiana tabacum (tobacco), and Achillea ageratum.

Formation Pathways

The primary route to this compound in food is the Maillard reaction. While the exact pathway to this specific compound is complex and can vary based on the precursors and reaction conditions, a general mechanism can be outlined.

Figure 1: General Formation Pathway of Furanones via Maillard Reaction

Quantitative Data

Quantitative analysis of this compound is challenging due to its volatility and the complexity of food matrices. The available data is summarized in the table below.

| Food Matrix | Concentration Range | Method | Reference |

| Soy Sauce | 236 - 337 µg/L | GC-MS | --INVALID-LINK-- |

| Smoked Meat, Fish, Cheese | LOQ: 10 µg/kg | GC-MS/MS | EURL-PC[1][2] |

LOQ: Limit of Quantification

Experimental Protocols

The analysis of this compound in food matrices typically involves gas chromatography-mass spectrometry (GC-MS) due to the volatile nature of the compound. Sample preparation is critical to isolate the analyte from the complex food matrix.

QuEChERS-based Extraction and GC-MS/MS Analysis for Smoked Foods

This protocol is adapted from the method described by the EU Reference Laboratory for Processing Contaminants (EURL-PC) for the determination of 2(5H)-furanone and this compound in meat, cheese, and fish[1][2].

1. Sample Preparation and Extraction: a. Homogenize a representative sample of the food product. b. Weigh 4 g of the homogenized sample into a 50 mL centrifuge tube. c. Add two ceramic boiling chips, 10 mL of deionized water, and 10 mL of acetonitrile. d. Shake vigorously for 10 minutes. e. Add 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, and 0.5 g Na₂HCitrate sesquihydrate. f. Shake for another 10 minutes. g. Centrifuge at 2500 x g for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Add 4 mL of water to a 15 mL EMR-Lipid dSPE tube. b. Add a 4 mL aliquot of the supernatant from the extraction step. c. Shake for 10 minutes and centrifuge at 2500 x g for 5 minutes. d. Transfer the supernatant to a 15 mL EMR-Lipid Polish tube. e. Shake for 10 minutes and centrifuge at 2500 x g for 5 minutes.

3. GC-MS/MS Analysis: a. Transfer the final extract into a GC vial. b. Instrumentation: GC-MS/MS system. c. Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm). d. Carrier Gas: Helium at a flow of 0.9 mL/min. e. Injection: 1 µL splitless injection at 260°C for 1 minute. f. Oven Program: 50°C for 2 min, then ramp at 30°C/min to 85°C, then 5°C/min to 95°C, and finally 30°C/min to 265°C, hold for 5 min. g. MS/MS Parameters: Use multiple reaction monitoring (MRM) for quantification and qualification. For this compound (precursor ion m/z 98), monitor transitions to product ions m/z 69 and 41.1.

Figure 2: Analytical Workflow for this compound in Smoked Foods

Biological Activity and Implications for Drug Development

While this compound itself is primarily studied in the context of food flavor, the broader class of furanones exhibits a range of biological activities that are of interest to drug development professionals.

Antimicrobial and Quorum Sensing Inhibition

Certain furanone derivatives, particularly halogenated furanones produced by the red alga Delisea pulchra, are potent inhibitors of bacterial quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation. By interfering with QS, these furanones can act as anti-virulence agents, reducing the pathogenicity of bacteria without exerting selective pressure that leads to antibiotic resistance.

The mechanism of QS inhibition by furanones often involves competition with the native signaling molecules, N-acylhomoserine lactones (AHLs), for binding to their cognate LuxR-type transcriptional regulators. This prevents the activation of QS-controlled genes.

References

The Elusive Pathway: An In-depth Technical Guide to the Biosynthesis of 3-Methyl-2(5H)-furanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2(5H)-furanone is a crucial chemical moiety, notably forming the D-ring of strigolactones, a class of phytohormones that regulate plant development and symbiotic interactions in the rhizosphere. Understanding its biosynthetic pathway is of significant interest for agricultural applications and potentially for drug development, given the diverse biological activities of furanone-containing compounds. However, the direct biosynthetic pathway of this compound remains largely uncharacterized. This technical guide provides a comprehensive overview of the current knowledge, including a proposed biosynthetic pathway for its incorporation into strigolactones. Due to the limited specific data, this guide also presents a detailed analysis of the well-elucidated biosynthesis of a structurally related and commercially important furanone, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®), as a model system. This analogous pathway offers a robust framework for researchers investigating the biosynthesis of this compound and other furanone derivatives.

Proposed Biosynthesis of the Strigolactone D-Ring: this compound

While the complete enzymatic cascade for the formation of the this compound moiety (the D-ring) of strigolactones is yet to be fully elucidated, a plausible biosynthetic pathway has been proposed. This proposed pathway highlights key chemical transformations that likely occur in planta.

The proposed biosynthesis of the D-ring fragment of strigolactones is hypothesized to start from simpler precursor molecules and involve a series of enzymatic reactions, including condensation and cyclization, to form the characteristic furanone ring.

A Model System: The Biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)

The biosynthesis of HDMF, a key flavor compound in fruits like strawberries, has been extensively studied and provides a valuable model for understanding furanone formation in biological systems.

The pathway begins with a sugar phosphate (B84403) from primary metabolism, D-fructose-1,6-diphosphate, which is converted through a series of enzymatic steps to a key intermediate, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). The final step involves the reduction of HMMF to HDMF by an enone oxidoreductase.

Quantitative Data

Quantitative studies on the HDMF biosynthetic pathway have provided valuable insights into precursor efficiency and enzyme kinetics.

| Parameter | Value | Organism/System | Reference |

| Precursor Incorporation into Furanones | |||

| 1-³H-D-glucose | 0.032% | Strawberry fruit | [1] |

| U-¹⁴C-D-glucose | 0.035% | Strawberry fruit | [1] |

| U-¹⁴C-D-glucose-6-phosphate | 0.147% | Strawberry fruit | [1] |

| U-¹⁴C-D-fructose | 0.202% | Strawberry fruit | [1] |

| U-¹⁴C-D-fructose-1,6-diphosphate | 0.289% | Strawberry fruit | [1] |

| Enzyme Kinetics (FaEO from Strawberry) | |||

| Substrate: HMMF | Km = 55 ± 5 µM | Recombinant E. coli | [2] |

| kcat = 1.2 ± 0.1 s⁻¹ | Recombinant E. coli | [2] | |

| Cofactor: NADPH | Km = 20 ± 2 µM | Recombinant E. coli | [2] |

Experimental Protocols

Detailed methodologies are crucial for the study of furanone biosynthetic pathways. Below are protocols for two key experimental approaches used to elucidate the HDMF pathway.

Objective: To determine if a specific molecule (e.g., D-fructose-1,6-diphosphate) is a precursor for the biosynthesis of a furanone.

Materials:

-

Biological system capable of furanone synthesis (e.g., strawberry fruit tissue)

-

Isotopically labeled precursor (e.g., ¹³C-labeled D-fructose-1,6-diphosphate)

-

Incubation buffer (e.g., phosphate buffer, pH 7.0)

-

Liquid chromatography-mass spectrometry (LC-MS) or Gas chromatography-mass spectrometry (GC-MS) system

-

Solvents for extraction (e.g., ethyl acetate)

Procedure:

-

Preparation of Labeled Precursor: Prepare a stock solution of the ¹³C-labeled precursor in the incubation buffer.

-

Incubation: Introduce the biological material to the incubation buffer containing the labeled precursor. A control incubation with an unlabeled precursor should be run in parallel.

-

Metabolism: Incubate under conditions that promote active metabolism (e.g., specific temperature and light conditions) for a defined period.

-

Extraction: At the end of the incubation period, quench the metabolic activity (e.g., by flash-freezing in liquid nitrogen) and extract the metabolites using an appropriate organic solvent.

-

Analysis: Analyze the extract using LC-MS or GC-MS to identify and quantify the furanone of interest. Compare the mass spectrum of the furanone from the labeled experiment with that from the unlabeled control to detect the incorporation of the isotopic label.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-2(5H)-furanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methyl-2(5H)-furanone, a versatile five-membered conjugated lactone.[1][2] This compound is a known volatile component in various natural sources, including pandan leaves, Thai soy sauce, and roasted coffee.[1][2] Its utility extends to being a building block in the synthesis of strigol (B1235375) analogues and its potential applications in biochemical and drug synthesis research due to observed antibacterial activity.[3][4] This document outlines detailed synthetic methodologies and characterization protocols to assist researchers in its preparation and analysis.

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are detailed below, offering flexibility in starting materials and reaction conditions.

Synthesis from 2(5H)-Furanone via Methylation

A common approach involves the methylation of 2(5H)-furanone. This multi-step synthesis begins with the preparation of the furanone precursor from furfural, followed by the introduction of a methyl group at the 3-position.

The overall transformation can be summarized as follows:

Caption: Synthesis of this compound starting from furfural.

A key step in this pathway is the directed methylation of a furanone derivative.[5] The process involves the conversion of 2(5H)-furanone into a more reactive intermediate, furyl tetramethyldiamidophosphate, which is then deprotonated and subsequently methylated.[5]

Synthesis from α-Methyl-γ-butyrolactone via Bromination and Dehydrobromination

An alternative and efficient synthesis starts from the commercially available α-methyl-γ-butyrolactone. This method involves a two-step process of bromination followed by dehydrobromination to introduce the double bond.[6]

Caption: Synthesis of this compound from α-methyl-γ-butyrolactone.

This procedure is advantageous due to the accessibility of the starting material and the straightforward reaction conditions, providing good overall yields.[6]

Characterization of this compound

The structural elucidation and purity assessment of the synthesized this compound are accomplished through a combination of spectroscopic and physical methods.

Physical Properties

The compound is a liquid at room temperature with a characteristic boiling point and density.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the chemical structure of this compound. The expected data from various techniques are summarized below.

| Property | Value |

| Molecular Formula | C₅H₆O₂ |

| Molecular Weight | 98.10 g/mol [7] |

| Boiling Point | 97-99 °C at 20 mmHg[1] |

| Density | 1.13 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.467[1] |

| ¹H NMR (400 MHz, CDCl₃) | Anticipated peaks: |

| δ ~1.9 (s, 3H, CH₃) | |

| δ ~4.7 (s, 2H, CH₂) | |

| δ ~7.0 (s, 1H, =CH) | |

| ¹³C NMR | Anticipated peaks: |

| C=O, C=C, CH₂, CH₃ carbons | |

| IR (liquid film) | Anticipated peaks: |

| ~1750 cm⁻¹ (C=O, lactone) | |

| ~1650 cm⁻¹ (C=C) | |

| Mass Spectrometry (EI) | m/z 98 (M⁺)[6] |

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of this compound are provided below.

Synthesis Protocol: From α-Methyl-γ-butyrolactone[6]

Step 1: Bromination of α-Methyl-γ-butyrolactone

-

To a 200 mL two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add 5.8 g (58 mmol) of α-methyl-γ-butyrolactone and a catalytic amount of red phosphorus.

-

Heat the mixture to 100°C and add 14.8 g (93 mmol) of bromine dropwise over 1 hour.

-

After the addition is complete, continue heating at 100°C for an additional 18 hours.

-

Cool the reaction mixture to room temperature and pour it into 50 mL of cold water.

-

Extract the aqueous layer with three 30 mL portions of diethyl ether.

-

Combine the organic extracts, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 3-bromo-3-methyl-dihydro-2(3H)-furanone.

Step 2: Dehydrobromination

-

In a 100 mL round-bottom flask, suspend 5.0 g (28 mmol) of the bromo lactone from the previous step in 50 mL of anhydrous tetrahydrofuran (B95107) (THF).

-

Add 3.6 g (41 mmol) of lithium bromide and 3.1 g (42 mmol) of lithium carbonate to the suspension.

-

Reflux the mixture with vigorous stirring for 20 hours.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Wash the salts with THF and combine the filtrates.

-

Remove the solvent under reduced pressure and purify the residue by distillation to obtain this compound.

Characterization Workflow

The following workflow outlines the typical procedure for the characterization of the synthesized product.

Caption: General workflow for the characterization of this compound.

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument.

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a diluted solution of the sample into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds.

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Data Acquisition: Record the mass spectrum, noting the molecular ion peak and the fragmentation pattern.

Safety Information

This compound is classified as a warning-level hazard. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[7][8] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator, should be worn when handling this chemical. It is a combustible liquid with a flash point of 93.4 °C. All handling should be performed in a well-ventilated fume hood.

References

- 1. This compound | 22122-36-7 [chemicalbook.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. scbt.com [scbt.com]

- 4. This compound | Biochemical reagent | TargetMol [targetmol.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound | C5H6O2 | CID 30945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - High purity | EN [georganics.sk]

Spectroscopic Analysis of 3-Methyl-2(5H)-furanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Methyl-2(5H)-furanone (CAS: 22122-36-7), a valuable chemical intermediate and building block. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. Detailed experimental protocols and logical workflow visualizations are included to support researchers in their analytical endeavors.

Data Presentation: Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below. These values are compiled from various spectral databases and literature sources, providing a consolidated reference.

Table 1: ¹H NMR Spectroscopic Data

-

Solvent: Chloroform-d (CDCl₃)

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.01 | m | 1H | H-4 (vinylic) |

| ~4.75 | m | 2H | H-5 (CH₂) |

| ~1.92 | m | 3H | H-6 (CH₃) |

Note: The multiplicity of each signal is complex due to small coupling constants. The assignments are based on standard chemical shift predictions and spectral interpretation.

Table 2: ¹³C NMR Spectroscopic Data

-

Solvent: Chloroform-d (CDCl₃)

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 174.1 | C-2 (C=O, ester) |

| 149.5 | C-4 (vinylic) |

| 134.8 | C-3 (vinylic) |

| 71.3 | C-5 (CH₂) |

| 10.1 | C-6 (CH₃) |

Table 3: Infrared (IR) Spectroscopic Data

-

Technique: Attenuated Total Reflectance (ATR)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2920 | Medium | C-H (sp³) Stretch |

| ~1740 | Strong | C=O Stretch (α,β-unsaturated ester/lactone) |

| ~1650 | Medium | C=C Stretch |

| ~1150 | Strong | C-O Stretch (ester) |

Table 4: Mass Spectrometry (MS) Data

-

Technique: Electron Ionization (EI)

| Mass-to-Charge (m/z) | Relative Intensity (%) | Assignment |

| 98 | ~40% | [M]⁺ (Molecular Ion) |

| 69 | ~100% | [M - CHO]⁺ |

| 41 | ~85% | [C₃H₅]⁺ |

| 39 | ~55% | [C₃H₃]⁺ |

Visualization of Analytical Processes

To elucidate the relationships between experimental procedures and data interpretation, the following diagrams are provided.

Experimental Protocols

The data presented in this guide are typically acquired using standard high-resolution analytical instrumentation. The following sections outline the general methodologies for each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹H or ¹³C NMR spectrum is obtained by dissolving a small quantity of the analyte in a deuterated solvent, which provides a lock signal for the spectrometer and minimizes solvent interference.

-

Sample Preparation: Approximately 5-20 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The solution must be homogeneous and free of particulate matter.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: The instrument is tuned to the appropriate nucleus (¹H or ¹³C). Key steps include:

-

Locking: The spectrometer locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized across the sample to ensure high resolution and sharp peaks.

-

Acquisition: A standard pulse sequence is used to acquire the Free Induction Decay (FID). For ¹³C NMR, proton decoupling is typically applied to produce a spectrum of singlets.

-

-

Data Processing: The raw FID data is subjected to a Fourier Transform (FT) to generate the frequency-domain spectrum. This is followed by phase and baseline correction. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common technique for obtaining the IR spectrum of a liquid sample without extensive preparation.

-

Sample Preparation: One to two drops of neat (undiluted) this compound are placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental absorptions.

-

The sample is applied to the crystal, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile compounds like this compound, providing both separation and structural information.[1]

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Instrumentation: A GC system coupled to a mass spectrometer, typically with an Electron Ionization (EI) source.

-

Data Acquisition:

-

A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet, where it is vaporized.

-

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.

-

As this compound elutes from the column, it enters the MS ion source. In EI, high-energy electrons bombard the molecules, causing ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

-

-

Data Processing: The software generates a mass spectrum, which is a plot of ion abundance versus m/z. The fragmentation pattern provides a molecular fingerprint that is used for structural elucidation and identification by comparison to spectral libraries like the NIST Mass Spectrometry Data Center.[1][2][3]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Properties and Reactivity of 3-Methyl-2(5H)-furanone

Introduction

This compound, also known as α-Methyl-γ-crotonolactone, is a five-membered conjugated lactone that belongs to the butenolide class of organic compounds.[1][2] It is a volatile compound found naturally in various sources, including pandan leaves, Thai soy sauce, and roasted coffee.[1][2] This molecule serves as a crucial synthon and a model compound in diverse areas of chemical research, from flavor chemistry to the synthesis of complex natural products like strigolactones, which are germination stimulants for parasitic weeds.[3][4] Its structural features—an α,β-unsaturated ester, a chiral center, and multiple reactive sites—confer upon it a unique profile of chemical reactivity and biological activity. This guide provides a comprehensive overview of its chemical properties, reactivity, and relevant experimental protocols, with a focus on its applications in research and drug development.

Chemical and Physical Properties

This compound is a colorless to light orange or yellow liquid with a distinct sweet, caramel-like odor.[5] Its core physical and chemical properties are summarized below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆O₂ | [6][7] |

| Molecular Weight | 98.10 g/mol | [6][7] |

| CAS Number | 22122-36-7 | [6][7] |

| Appearance | Colorless to light orange/yellow clear liquid | [5] |

| Boiling Point | 97-99 °C at 20 mmHg | [1][7] |

| Density | 1.13 g/mL at 25 °C | [1][7] |

| Refractive Index (n20/D) | 1.467 | [1][7] |

| Flash Point | 93.4 °C (200.1 °F) - closed cup | [7][8] |

| Solubility | Soluble in water and ethanol | [5][8] |

| Synonyms | 4-methyl-2H-furan-5-one, α-Methyl-γ-crotonolactone, 2-Methyl-2-butenolide, 2-Methylbut-2-en-4-olide | [6][7][9] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound. Key spectral data are available from various sources.

-

Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectra are available for structural elucidation.[6][10]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is well-documented, providing fragmentation patterns crucial for identification.[6][11] The molecule is also used as a model compound to study the fragmentation mechanisms of five-membered lactones by electrospray ionization tandem mass spectrometry.[2][12]

-

Infrared (IR) Spectroscopy: ATR-IR spectra show characteristic absorption bands for the carbonyl group (C=O) of the lactone and the carbon-carbon double bond (C=C).[6][10]

-

Raman Spectroscopy: Raman spectra provide complementary vibrational information for the molecule.[6][10]

Chemical Reactivity and Key Reactions

The reactivity of this compound is dictated by the presence of the α,β-unsaturated lactone system. This arrangement creates two primary electrophilic sites: the carbonyl carbon and the β-carbon of the double bond, making it susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition (Michael Reaction)

The conjugated double bond is activated towards nucleophilic attack at the C4 position (β-position). This 1,4-conjugate addition, or Michael reaction, is a characteristic reaction of α,β-unsaturated carbonyl compounds. This reactivity is crucial for the biological activity of many furanones, where nucleophilic residues of proteins (e.g., cysteine, lysine) can react, leading to covalent modification and inhibition of function.

Reactions at the Carbonyl Group

The lactone (cyclic ester) functionality can undergo nucleophilic acyl substitution. This includes:

-

Hydrolysis: Under acidic or basic conditions, the lactone ring can be opened to yield the corresponding 4-hydroxy-2-methyl-2-butenoic acid.

-

Aminolysis: Reaction with amines can open the lactone ring to form amides.

Oxidation

The atmospheric oxidation of methyl-substituted furans, initiated by hydroxyl radicals, has been studied.[13] The reaction typically starts with OH addition to the double bond, which can lead to ring-opening and the formation of unsaturated 1,4-dicarbonyl compounds, or ring-retaining products like 5-hydroxy-2-furanone derivatives.[13]

Use as a Synthetic Intermediate

This compound is a key building block in the synthesis of strigolactones, a class of plant hormones.[3][4] Its structure represents the essential D-ring of these natural products.[3] Various synthetic strategies have been developed to introduce this furanone moiety into more complex molecular frameworks.

References

- 1. This compound | 22122-36-7 [chemicalbook.com]

- 2. cenmed.com [cenmed.com]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. researchgate.net [researchgate.net]

- 5. guidechem.com [guidechem.com]

- 6. This compound | C5H6O2 | CID 30945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-甲基-2(5H)-呋喃酮 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound, 22122-36-7 [thegoodscentscompany.com]

- 9. 2(5H)-Furanone, 3-methyl- [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. 2(5H)-Furanone, 3-methyl- [webbook.nist.gov]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. pubs.acs.org [pubs.acs.org]

3-Methyl-2(5H)-furanone CAS number and chemical structure

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2(5H)-furanone (CAS No: 22122-36-7) is a volatile, five-membered conjugated lactone that has garnered significant interest in various scientific fields.[1] Naturally occurring in substances like pandan leaves, Thai soy sauce, and roasted coffee, its applications extend from being a flavoring agent to a valuable building block in the synthesis of complex molecules like strigol (B1235375) analogs.[1][2] Of particular interest to the drug development community is its role as a scaffold for novel therapeutic agents, with the broader class of 2(5H)-furanone derivatives exhibiting a range of biological activities, including antimicrobial and anti-biofilm properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, spectroscopic data, synthesis protocols, and known biological activities, with a focus on its potential in drug discovery and development.

Chemical Identity and Properties

This compound, also known as α-Methyl-γ-crotonolactone or 2-Methyl-2-butenolide, is a chiral molecule with the chemical formula C₅H₆O₂.[2] Its fundamental properties are summarized below.

Chemical Structure:

-

SMILES: CC1=CCOC1=O

-

InChI: InChI=1S/C5H6O2/c1-4-2-3-7-5(4)6/h2H,3H2,1H3

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 22122-36-7 | |

| Molecular Formula | C₅H₆O₂ | |

| Molecular Weight | 98.10 g/mol | |

| Appearance | Liquid | |

| Density | 1.13 g/mL at 25 °C | |

| Boiling Point | 97-99 °C at 20 mmHg | |

| Refractive Index (n20/D) | 1.467 | |

| Flash Point | 93.4 °C (Closed Cup) |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are summarized in the following tables.

Table 2: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |

| ~7.26 | Singlet | H-4 (vinylic) | [3] |

| ~4.80 | Singlet | H-5 (methylene) | [3] |

| ~1.93 | Singlet | H-6 (methyl) | [3] |

Table 3: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~174 | C-2 (carbonyl) |

| ~145 | C-4 (vinylic) |

| ~135 | C-3 (vinylic) |

| ~70 | C-5 (methylene) |

| ~10 | C-6 (methyl) |

| Note: These are typical chemical shift values for 2(5H)-furanone scaffolds and may vary slightly. |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~1755-1787 | C=O stretch (lactone) |

| ~1600 | C=C stretch (aromatic ring) |

| Note: These are characteristic absorption bands for 2(5H)-furanone derivatives.[4] |

Experimental Protocols: Synthesis

Several synthetic routes to this compound have been reported. A high-yield (77%) method starting from commercially available α-methyl-γ-butyrolactone has been described by Cruz-Almanza and Padilla Higareda.[1] Another well-documented procedure is provided in Organic Syntheses.

Synthesis via Lithiation of a Furyl Phosphorodiamidate (Nasman, J. H. Org. Synth. 1989, 68, 162)

This method involves the methylation of a lithiated furan (B31954) derivative followed by hydrolysis.

Experimental Protocol:

-

Preparation of Furyl Tetramethyldiamidophosphate: 2(5H)-Furanone is reacted with phosphoryl chloride and ethyldiisopropylamine, followed by treatment with dimethylamine (B145610) to produce the diamidophosphate (B1260613) intermediate.

-

Lithiation and Methylation: The furyl tetramethyldiamidophosphate (50 mmol) is dissolved in anhydrous tetrahydrofuran (B95107) (THF, 90 mL) and cooled to -75°C. A 2.51 M hexane (B92381) solution of butyllithium (B86547) (55 mmol) is added at a rate that maintains the temperature below -60°C.[5]

-

After chilling for 10 minutes, methyl iodide (63 mmol) in THF (20 mL) is added, keeping the temperature below -55°C.[5]

-

Hydrolysis and Workup: The reaction mixture is stirred for several hours and then quenched by the addition of formic acid. The mixture is partitioned between ethyl acetate (B1210297) and a sodium chloride-sodium carbonate solution.

-

The organic phase is washed, dried over magnesium sulfate, and the solvent is removed via evaporation.

-

Purification: The crude product is purified by distillation to yield this compound (64% yield), with a boiling point of 97–101°C at 19 mm Hg.[5]

References

- 1. cenmed.com [cenmed.com]

- 2. 2(5H)-Furanone, 3-methyl- [webbook.nist.gov]

- 3. This compound(22122-36-7) 1H NMR spectrum [chemicalbook.com]

- 4. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 3-Methyl-2(5H)-furanone: Discovery, History, and Scientific Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2(5H)-furanone, a volatile organic compound, is a significant contributor to the aroma of a wide array of fruits and heated foodstuffs. Its discovery and subsequent study have unveiled a fascinating history of chemical synthesis and a growing understanding of its biological significance, particularly in the realm of microbial communication. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and an exploration of its biological activities, with a focus on its role as a quorum sensing inhibitor.

Discovery and History

The history of this compound is intertwined with the broader exploration of furanone compounds and their role as flavor constituents. While an exact timeline of its initial discovery is not definitively documented in a single source, its identification can be traced back to the analysis of natural products and the development of synthetic organic chemistry.

Early research into the chemical composition of fruits and other natural sources laid the groundwork for the identification of numerous volatile compounds, including furanones. It is reported to be a predominant constituent of the flavor of pandan leaves and is also found in Thai soy sauce, Arabica roasted coffee samples, and bio-oil from pine wood sawdust[1].

The synthesis of this compound has been a subject of interest for organic chemists, with various methods developed over the years. An early and notable synthesis involved the bromination and dehydrobromination of 3-methyl-2,3-dihydro-2(3H)-furanone[2]. Subsequent synthetic strategies have focused on improving efficiency and yield, utilizing different starting materials and catalytic systems. A significant advancement was the one-step synthesis via ring-closing metathesis of allyl methacrylate (B99206) using a Grubbs catalyst, which provides the furanone in good yield[2]. Another established method involves the oxidation of furfural (B47365) with performic acid, followed by methylation[3].

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet, caramel-like odor. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅H₆O₂ | [4] |

| Molecular Weight | 98.10 g/mol | [5] |

| CAS Number | 22122-36-7 | [4] |

| Appearance | Colorless to pale yellow liquid | ChemicalBook |

| Boiling Point | 97-99 °C at 20 mmHg | [1] |

| Density | 1.13 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.467 | [1] |

| Solubility | Soluble in water and ethanol | The Good Scents Company |

| InChI Key | VGHBEMPMIVEGJP-UHFFFAOYSA-N | [4] |

Natural Occurrence

This compound is a naturally occurring compound that has been identified in a variety of plants and food products. Its presence contributes significantly to their characteristic aromas.

| Natural Source | Reported Presence |

| Strawberries | ✓ |

| Raspberries | ✓ |

| Pineapple | ✓ |

| Pandan Leaves | Predominant constituent |

| Thai Soy Sauce | ✓ |

| Roasted Coffee (Arabica) | ✓ |

| Morithamnus crassus | ✓[6] |

| Nicotiana tabacum (Tobacco) | ✓[6] |

| Achillea ageratum | ✓[6] |

Quantitative data on the concentration of this compound in various fruits is not extensively compiled in a single source, as it can vary significantly based on cultivar, ripeness, and processing conditions. However, the related and well-studied compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), has been found in strawberries at concentrations that can reach up to 37 µg/g during ripening[7].

Experimental Protocols for Synthesis

Several synthetic routes to this compound have been developed. The following sections provide detailed methodologies for two key approaches.

Synthesis from Furfural

This method, based on the procedure described in Organic Syntheses, involves the oxidation of furfural to 2(5H)-furanone, followed by a methylation step[3].

Step 1: Synthesis of 2(5H)-Furanone

-

Reaction Setup: In a 6-L, three-necked, round-bottomed flask equipped with two condensers, a dropping funnel, and a magnetic stirring bar, charge 480 g (5 mol) of furfural and 2.0 L of methylene (B1212753) chloride.

-

Reagent Addition: Add 200 g of sodium sulfate (B86663) and 150 g of N,N-dimethylethanolamine in one portion each. Immediately follow with the careful addition of 460 g of formic acid in portions over 2 minutes. Then, add 100 mL of 30% hydrogen peroxide in one portion.

-

Reaction Execution: Stir the mixture vigorously. After approximately 5 minutes, the mixture will begin to reflux. Add another 800 mL of 30% hydrogen peroxide dropwise over 9 hours while continuing to stir. Once the addition is complete, continue vigorous stirring as long as the mixture refluxes, and then stir gently overnight.

-

Work-up: Separate the organic phase. Extract the aqueous phase with 200 mL of methylene chloride. Wash the combined organic phases with two 150-mL portions of saturated sodium bisulfite solution and dry over magnesium sulfate and sodium sulfate.

-

Purification: After a negative peroxide test, remove the solvent under reduced pressure. Fractionally distill the crude product through a 30-cm Vigreux column, collecting the fraction boiling at 85–86 °C (13 mm) to yield 2(5H)-furanone.

Step 2: Synthesis of this compound

-

Formation of the Furyl Diamidophosphate: To a solution of furyl tetramethyldiamidophosphate (derived from 2(5H)-furanone) in tetrahydrofuran (B95107) (THF) at -75 °C, add a solution of butyllithium (B86547) in hexane (B92381) at a rate that maintains the temperature below -60 °C.

-

Methylation: After chilling the mixture to -75 °C for 10 minutes, add methyl iodide in THF via syringe, ensuring the temperature does not exceed -55 °C.

-

Hydrolysis: Raise the temperature to 0 °C and concentrate the mixture. Add water and ethyl acetate (B1210297), separate the phases, and extract the aqueous phase with ethyl acetate. The combined organic phases are washed with brine and dried.

-

Final Conversion: Treat the crude 2-(3-methylfuryl) tetramethyldiamidophosphate with 98–100% formic acid at 25 °C until bubbling ceases.

-

Purification: Remove excess formic acid, add ethyl acetate and a sodium chloride–sodium carbonate solution. Wash the organic phase, dry over magnesium sulfate, remove the solvent, and distill the residue to obtain this compound (bp 97–101 °C at 19 mm)[3].

Synthesis via Ring-Closing Metathesis

This efficient one-step synthesis utilizes a Grubbs catalyst to cyclize allyl methacrylate[2].

-

Reaction Setup: In a suitable reaction vessel under an inert atmosphere, dissolve allyl methacrylate (1.58 mmol) in toluene (B28343) (5 mL).

-

Catalyst Addition: Add Grubbs–Hoveyda-II catalyst (5 mol%).

-

Reaction Execution: Heat the reaction mixture at 70 °C for 18 hours.

-

Purification: After the reaction is complete, directly chromatograph the reaction mixture on a silica (B1680970) gel column (EtOAc–n-pentane, 1:3) to yield this compound (91% yield). Note: Due to the volatility of the product, toluene should not be removed prior to chromatography.

Biological Activity and Signaling Pathways

Furanones, as a class of compounds, have garnered significant interest for their ability to interfere with bacterial cell-to-cell communication, a process known as quorum sensing (QS). This disruption of QS can inhibit biofilm formation and reduce the virulence of pathogenic bacteria, making furanones attractive candidates for the development of novel antimicrobial agents.

Quorum Sensing Inhibition

The primary mechanism by which furanones inhibit quorum sensing in many Gram-negative bacteria is through their structural similarity to N-acylhomoserine lactones (AHLs), which are common signaling molecules. Furanones can act as competitive inhibitors, binding to the LuxR-type transcriptional regulators and preventing the binding of the native AHLs. This interaction can lead to the destabilization and accelerated degradation of the LuxR-type proteins, thereby disrupting the entire QS cascade[8][9].

Experimental Workflow for Assessing QS Inhibition

A common workflow to evaluate the quorum sensing inhibitory activity of a compound like this compound involves using a reporter strain, such as Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of QS.

While the general mechanism of QS inhibition by furanones is understood, the specific interactions and downstream effects of this compound on various bacterial signaling pathways are still an active area of research. Studies on other furanone derivatives have shown that they can also impact other cellular processes, and it is plausible that this compound may have multifaceted biological activities yet to be fully elucidated.

Conclusion

This compound, from its origins as a key flavor component in nature to its synthesis in the laboratory, represents a molecule of significant interest to both the food and pharmaceutical industries. Its well-characterized physicochemical properties and established synthetic routes provide a solid foundation for its application. Furthermore, its potential as a quorum sensing inhibitor opens up exciting avenues for the development of novel anti-infective therapies. Continued research into the precise molecular mechanisms of its biological activity will be crucial in fully realizing the therapeutic potential of this versatile furanone.

References

- 1. This compound | 22122-36-7 [chemicalbook.com]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2(5H)-Furanone, 3-methyl- [webbook.nist.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound | C5H6O2 | CID 30945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Furaneol - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 3-Methyl-2(5H)-furanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2(5H)-furanone (CAS No. 22122-36-7) is a heterocyclic organic compound with applications in the flavor and fragrance industry and as a potential building block in organic synthesis. A thorough understanding of its solubility in various solvents is crucial for its application in drug development, formulation, and chemical manufacturing processes. This technical guide provides a summary of the available solubility information for this compound and presents a detailed experimental protocol for its quantitative determination.

Physicochemical Properties

A brief overview of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₅H₆O₂ |

| Molecular Weight | 98.10 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 97-99 °C at 20 mmHg |

| Density | 1.13 g/mL at 25 °C |

Solubility Data

Qualitative Solubility:

-

This compound is reported to be soluble in water and ethanol.

Quantitative Solubility (Estimated):

The following table summarizes the available estimated solubility data. It is important to note that this value is calculated and not experimentally determined.

| Solvent | Temperature (°C) | Solubility (mg/L) | Method |

| Water | 25 | 1.124 x 10⁵ | Estimated |

Experimental Protocols

Given the limited availability of quantitative solubility data, this section provides a detailed, adaptable protocol for the experimental determination of the solubility of this compound using the gravimetric method. This method is robust, reliable, and does not require specialized analytical instrumentation beyond a calibrated analytical balance and a temperature-controlled environment.

Gravimetric Method for Solubility Determination

This protocol outlines the steps to determine the solubility of this compound in a solvent of interest at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Vials with screw caps (B75204) or other suitable sealed containers

-

Analytical balance (readable to at least 0.1 mg)

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solute is essential to ensure the solution is saturated.

-

Place the sealed vial in a constant temperature shaker bath set to the desired temperature.

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached. It is advisable to perform a preliminary study to determine the minimum time required to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, stop the agitation and allow the excess solute to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microparticles.

-

-

Solvent Evaporation:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of this compound and the solvent's boiling point to avoid loss of the solute. Alternatively, a rotary evaporator or a gentle stream of inert gas (e.g., nitrogen) can be used.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried solute.

-

The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

-

The solubility is then calculated as the mass of the dissolved solute per volume of the solvent.

-

Alternative Analytical Finishes:

For more volatile solvents or for cross-validation of results, other analytical techniques can be employed to determine the concentration of this compound in the saturated solution:

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC method can be used to quantify the concentration of the furanone in the filtered supernatant. This requires developing a method with a suitable column and mobile phase and creating a calibration curve with known concentrations of this compound.

-

Gas Chromatography (GC): Similar to HPLC, a GC method can be developed to determine the concentration of the solute in the saturated solution. This is particularly suitable for volatile organic solvents.

-

UV-Vis Spectroscopy: If this compound exhibits a chromophore, UV-Vis spectroscopy can be a rapid and straightforward method for quantification. A calibration curve must be prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

Mandatory Visualization

The following diagram illustrates the experimental workflow for the gravimetric determination of solubility.

Caption: Workflow for the gravimetric determination of solubility.

An In-depth Technical Guide to the Stereoisomers of 3-Methyl-2(5H)-furanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2(5H)-furanone is a naturally occurring lactone and a versatile synthetic building block. Its core structure is found in a variety of natural products and displays a range of biological activities. The presence of a chiral center at the C3 position gives rise to two stereoisomers, (R)- and (S)-3-Methyl-2(5H)-furanone, which can exhibit distinct physical, chemical, and pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of these stereoisomers, with a focus on aspects relevant to research and drug development.

While extensive research has been conducted on various derivatives of 2(5H)-furanone, particularly in the context of antimicrobial and anti-biofilm agents, specific data on the individual stereoisomers of this compound remains limited in publicly available literature. Much of the reported biological activity is associated with more complex furanone-containing molecules. This guide aims to consolidate the available information and highlight areas for future investigation.

Physicochemical Properties

The general physical and chemical properties of racemic this compound are summarized in the table below. It is important to note that while properties like boiling point and density are expected to be identical for both enantiomers, their optical rotation will be equal in magnitude but opposite in sign.

| Property | Value | Reference |

| Molecular Formula | C₅H₆O₂ | [1][2] |

| Molecular Weight | 98.10 g/mol | [1][2] |

| CAS Number (Racemate) | 22122-36-7 | [1][2] |

| Boiling Point | 97-99 °C at 20 mmHg | |

| Density | 1.13 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.467 | |

| Appearance | Liquid | - |

Synthesis of this compound Stereoisomers

The synthesis of this compound has been approached through various racemic methods. However, the preparation of enantiomerically pure (R)- and (S)- isomers requires either asymmetric synthesis or chiral resolution of the racemate.

Racemic Synthesis

Several methods for the synthesis of racemic this compound have been reported. A common approach involves the cyclization of appropriate precursors. One detailed procedure starts from furfural (B47365), which is oxidized to 2(5H)-furanone, followed by methylation.[3]

Experimental Protocol: Racemic Synthesis from Furfural [3]

This multi-step protocol involves the initial oxidation of furfural to 2(5H)-furanone, followed by the introduction of the methyl group at the 3-position.

-

Step 1: Synthesis of 2(5H)-Furanone from Furfural: This step involves the oxidation of furfural using an oxidizing agent in a suitable solvent system.

-

Step 2: Synthesis of Furyl Phosphorodichloridate: The 2(5H)-furanone is then converted to a phosphorodichloridate intermediate.

-

Step 3: Introduction of the Methyl Group: The furyl phosphorodichloridate is reacted with a methylating agent to introduce the methyl group at the C3 position.

-

Step 4: Hydrolysis and Cyclization: The final step involves hydrolysis and cyclization to yield this compound.

A detailed, step-by-step experimental protocol for this racemic synthesis can be found in Organic Syntheses.[3]

Enantioselective Synthesis and Chiral Resolution

Obtaining the individual (R)- and (S)-enantiomers is crucial for evaluating their distinct biological activities. This can be achieved through two primary strategies:

-

Chiral Resolution: This method involves the separation of a racemic mixture. Common techniques include:

-

Enzymatic Resolution: Utilizing enzymes that selectively react with one enantiomer, allowing for separation.

-

Chiral Chromatography: Employing a chiral stationary phase (CSP) in Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to separate the enantiomers. Cyclodextrin-based CSPs are often effective for this purpose.[4][5][6]

-

Experimental Protocol: Chiral Gas Chromatography (General Approach)

While a specific protocol for this compound is not detailed in the provided results, a general workflow for chiral GC separation can be outlined.

Figure 1. General workflow for chiral GC separation.

Biological Properties of this compound and its Derivatives

The 2(5H)-furanone scaffold is a well-established pharmacophore, with numerous derivatives exhibiting a wide range of biological activities.[7][8]

Antimicrobial and Anti-biofilm Activity

Furanone derivatives are particularly noted for their ability to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation.[9][10][11][12] By acting as antagonists to QS signaling molecules, these compounds can inhibit the formation of biofilms, which are a major contributor to antibiotic resistance.

While racemic this compound has been reported to exhibit antibacterial activity against Klebsiella pneumoniae, the specific contributions of the (R) and (S) enantiomers to this activity have not been elucidated.[13][14] Research on chiral furanone sulfones has demonstrated that stereochemistry can be critical for antimicrobial efficacy, with specific stereoisomers showing enhanced activity.[7]

Signaling Pathway: Quorum Sensing Inhibition by Furanones

The following diagram illustrates the general mechanism of quorum sensing in Gram-negative bacteria and its inhibition by furanone compounds.

Figure 2. Quorum sensing inhibition by furanones.

Future Directions

The distinct biological activities of enantiomers are a cornerstone of modern drug development. The current body of literature reveals a significant gap in the understanding of the individual stereoisomers of this compound. Future research should focus on:

-

Development of robust and scalable methods for the enantioselective synthesis or chiral resolution of (R)- and (S)-3-Methyl-2(5H)-furanone.

-

Comprehensive characterization of the physicochemical properties of the individual enantiomers, including their optical rotation.

-

Systematic evaluation of the biological activities of each enantiomer, particularly their antimicrobial, anti-biofilm, and quorum sensing inhibitory properties.

-

Investigation into the potential signaling pathways modulated by each stereoisomer to elucidate their mechanisms of action.

A deeper understanding of the stereospecific properties of this compound will be instrumental in unlocking its full potential for the development of novel therapeutic agents.

References

- 1. This compound | C5H6O2 | CID 30945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2(5H)-Furanone, 3-methyl- [webbook.nist.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. azom.com [azom.com]

- 5. gcms.cz [gcms.cz]

- 6. mavmatrix.uta.edu [mavmatrix.uta.edu]

- 7. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 9. Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | Biochemical reagent | TargetMol [targetmol.com]

- 14. This compound — TargetMol Chemicals [targetmol.com]

Methodological & Application

Application Note: Analysis of 3-Methyl-2(5H)-furanone in Coffee using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Introduction

3-Methyl-2(5H)-furanone is a volatile organic compound that contributes to the complex aroma profile of coffee, often imparting sweet, caramel-like notes. Its formation is closely linked to the thermal processes during coffee bean roasting, primarily through the Maillard reaction and sugar degradation.[1][2] Accurate quantification of this and other furanones is crucial for quality control, product development, and understanding the chemical basis of coffee flavor. Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique provides a robust, sensitive, and solventless method for the analysis of this key aroma compound in a complex matrix like coffee.[3]

Principle

This method utilizes HS-SPME to extract volatile and semi-volatile compounds from the headspace of a coffee sample. Ground coffee is placed in a sealed vial and heated to promote the release of volatile analytes into the headspace. An SPME fiber coated with a specific stationary phase is then exposed to the headspace, where the analytes adsorb onto the fiber.[4] After extraction, the fiber is retracted and inserted into the heated injection port of a gas chromatograph (GC), where the trapped analytes are thermally desorbed.[5] The desorbed compounds are then separated based on their boiling points and polarity on a capillary column. Finally, the separated compounds are detected and identified by a mass spectrometer (MS), which provides both qualitative (mass spectrum) and quantitative (peak area) data.

Experimental Protocols

1. Sample Preparation

-

Roasting and Grinding: Roast coffee beans to the desired level. Allow the beans to cool to room temperature. Grind the roasted beans to a consistent particle size (e.g., 0.4 mm).[1]

-

Sample Weighing: Accurately weigh a representative amount (e.g., 2.0 g) of the ground coffee into a 20 mL headspace vial.[6]

-

Internal Standard (Optional but Recommended): For accurate quantification, add a known amount of an appropriate internal standard (e.g., d4-furan) to the vial.[3]

-

Vial Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum to prevent the loss of volatile compounds.

2. HS-SPME Procedure

-

Incubation/Equilibration: Place the sealed vial in a heated agitator or water bath. Allow the sample to equilibrate at a constant temperature (e.g., 60-80 °C) for a set time (e.g., 15-30 minutes) with agitation to facilitate the release of volatiles into the headspace.[4][7][8]

-

Extraction: Insert the SPME fiber (e.g., 65 µm PDMS/DVB) into the vial, exposing it to the headspace above the coffee sample.[1]

-

Adsorption: Allow the analytes to adsorb onto the fiber for a defined period (e.g., 20-40 minutes) at the same constant temperature.[5]

-

Fiber Retraction: After the extraction period, retract the fiber into the needle.

3. GC-MS Analysis

-

Desorption: Immediately insert the SPME fiber into the hot GC inlet (e.g., 250 °C) for thermal desorption of the trapped analytes onto the GC column.[1] Desorb for a sufficient time (e.g., 5-15 minutes) in splitless mode to ensure complete transfer of analytes.[9]

-

Chromatographic Separation: Separate the analytes on a suitable capillary column (e.g., DB-WAX or DB-5ms).[5][9]

-

Mass Spectrometric Detection: Detect the eluted compounds using a mass spectrometer operating in electron ionization (EI) mode.

Instrumentation and Parameters

| Parameter | Typical Setting |

| HS-SPME | |

| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 65 µm[1] |

| Incubation/Extraction Temp. | 60 °C[10] |

| Incubation/Equilibration Time | 15 minutes[8] |

| Extraction Time | 30 minutes[5] |

| Gas Chromatograph (GC) | |

| Injection Port Temperature | 250 °C[11] |

| Injection Mode | Splitless (1 min)[9] |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min[8] |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[9] |

| Oven Temperature Program | Initial temp 50°C for 2 min, ramp at 30°C/min to 85°C, ramp at 5°C/min to 95°C, ramp at 30°C/min to 265°C, hold for 5 min[9] |

| Mass Spectrometer (MS) | |

| Ion Source Temperature | 230 °C[12] |

| Ionization Mode | Electron Ionization (EI) at 70 eV[11] |

| Mass Scan Range | 35 - 400 m/z[11][12] |

| Solvent Delay | 3 minutes |

4. Data Analysis

-

Identification: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard or by matching the mass spectrum against a reference library (e.g., NIST).

-

Quantification: Quantify the compound by integrating the peak area of a characteristic ion. Create a calibration curve using standards of known concentrations to determine the concentration in the sample. The use of an internal standard is recommended to correct for variations in extraction and injection efficiency.[3]

Data Presentation

The following table provides an illustrative example of how quantitative data for this compound in different coffee samples can be presented. A preliminary limit of quantification (LOQ) for this compound in food matrices has been reported as 10 µg/kg.[9]

Table 1: Illustrative Concentration of this compound in Coffee Samples

| Sample ID | Coffee Type | Roast Level | Concentration (µg/kg) |

| Sample A | Arabica | Light | 25.4 |

| Sample B | Arabica | Medium | 68.9 |

| Sample C | Arabica | Dark | 45.1 |

| Sample D | Robusta | Medium | 82.3 |

| Sample E | Blend | Medium | 75.6 |

Visualizations

Caption: Experimental workflow for GC-MS analysis of this compound.

Caption: Simplified formation pathway of this compound during coffee roasting.

References

- 1. Electronic Prediction of Chemical Contaminants in Aroma of Brewed Roasted Coffee and Quantification of Acrylamide Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. imreblank.ch [imreblank.ch]

- 3. Analysis of furan in coffee of different provenance by head-space solid phase microextraction gas chromatography-mass spectrometry: effect of brewing procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Volatile Compounds and Selection of Discriminant Markers for Elephant Dung Coffee Using Static Headspace Gas Chromatography—Mass Spectrometry and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Volatile Compound Characterization of Coffee (Coffea arabica) Processed at Different Fermentation Times Using SPME–GC–MS [mdpi.com]

- 7. gcms.cz [gcms.cz]

- 8. gcms.cz [gcms.cz]

- 9. eurl-pc.eu [eurl-pc.eu]

- 10. gcms.labrulez.com [gcms.labrulez.com]

- 11. japsonline.com [japsonline.com]

- 12. Identification of Headspace Volatile Compounds of Blended Coffee and Application to Principal Component Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 3-Methyl-2(5H)-furanone in Meat and Cheese

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2(5H)-furanone is a volatile organic compound that can contribute to the complex aroma profiles of various food products, including meat and cheese. Its presence and concentration can be influenced by processing methods such as smoking, ripening, and heat treatment. Accurate quantification of this compound is essential for quality control, flavor profile analysis, and research into food chemistry. These application notes provide a detailed protocol for the determination of this compound in meat and cheese matrices using a QuEChERS-based extraction method followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Data Presentation

Quantitative data for this compound in various meat and cheese products is not extensively reported in publicly available scientific literature. However, the European Union Reference Laboratory for Processing Contaminants (EURL-PC) has developed and tested a suitable analytical method. The following table summarizes the performance of this method in spiked meat and cheese samples, providing an indication of expected limits of quantification (LOQs).[1] One study on smoked chickens noted the formation of 5-methyl-2(5H)-furanone, a related compound, with its content increasing with the duration of smoking.[2]

| Matrix | Analyte | Spiked Concentration (µg/kg) | Recovery (%) | Repeatability (RSDr, %) | Limit of Quantification (LOQ) (µg/kg) | Analytical Method | Reference |

| Meat | This compound | 10 | 77 - 114 | < 15 | 10 (suggested) | QuEChERS-GC-MS/MS | --INVALID-LINK--[1] |

| Cheese | This compound | 10 | 95 - 130 | < 15 | 10 (suggested) | QuEChERS-GC-MS/MS | --INVALID-LINK--[1] |

| Fish | This compound | 10 | 95 - 114 | < 15 | 10 (suggested) | QuEChERS-GC-MS/MS | --INVALID-LINK--[1] |

Note: The data presented for meat, cheese, and fish are based on a preliminary validation of the analytical method with spiked samples and do not represent naturally occurring concentrations.

Experimental Protocols

The following protocol is based on the analytical approach tested by the EURL-PC for the determination of 2(5H)-furanone and this compound in meat, cheese, and fish.[1]

Sample Preparation and Extraction (QuEChERS-like Method)

-

Homogenization: Homogenize a representative sample of the meat or cheese.

-

Weighing: Weigh 4 grams of the homogenized sample into a 50 mL centrifuge tube.

-

Initial Extraction:

-

Add two ceramic boiling chips.

-

Add 10 mL of water.

-

Add 10 mL of acetonitrile (B52724) (ACN).

-

-

Shaking: Shake the tube vigorously for 10 minutes.

-

Salting-out:

-

Add 4 grams of anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Add 1 gram of sodium chloride (NaCl).

-

Add 1 gram of trisodium (B8492382) citrate (B86180) dihydrate (Na₃Citrate·2H₂O).

-

Add 0.5 grams of disodium (B8443419) citrate sesquihydrate (Na₂HCitrate·1.5H₂O).

-

-

Shaking: Shake the tube again for 10 minutes.

-

Centrifugation: Centrifuge the tube at 2500 x g for 5 minutes.

-

Dispersive Solid-Phase Extraction (dSPE) - Lipid Removal:

-

Transfer a 4 mL aliquot of the acetonitrile extract (upper layer) into a 15 mL EMR-Lipid dSPE tube.

-

Add 4 mL of water to the dSPE tube.

-

-

Shaking and Centrifugation: Shake for 10 minutes and then centrifuge at 2500 x g for 5 minutes.

-

Polishing Step:

-

Transfer the supernatant into a 15 mL EMR-Lipid Polish tube.

-

-

Final Shaking and Centrifugation: Shake for 10 minutes and centrifuge at 2500 x g for 5 minutes.

-

Final Extract: Transfer the final extract into a sampler vial for GC-MS/MS analysis.

GC-MS/MS Instrumentation and Conditions

-

Gas Chromatograph (GC): Equipped with a suitable autosampler.

-

Mass Spectrometer (MS): Tandem mass spectrometer (MS/MS).

-

Column: DB-5ms or equivalent (30 m x 250 µm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 0.9 mL/min.

-

Injection: 1 µL, splitless mode at 260°C for 1 minute. A clean inlet is crucial for sharp peaks.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp 1: 30°C/min to 85°C.

-

Ramp 2: 5°C/min to 95°C.

-

Ramp 3: 30°C/min to 265°C, hold for 5 minutes.

-

-

MS/MS Parameters for this compound:

-

Retention Time (approx.): 6.2 minutes.

-

Precursor Ion (m/z): 98.

-

Product Ions (m/z) and Collision Energies (CE):

-

69 (CE: 5 V)

-

41.1 (CE: 20 V)

-

-

Experimental Workflow Diagram

Caption: Experimental workflow for the quantification of this compound.

References

Application Notes and Protocols for the Synthesis and Flavor Analysis of 3-Methyl-2(5H)-furanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 3-Methyl-2(5H)-furanone and its derivatives, compounds of significant interest in flavor and fragrance research. Detailed protocols for both chemical synthesis and subsequent flavor analysis, including quantitative instrumental methods and sensory evaluation, are presented.

Introduction

This compound and its substituted analogs are a class of lactones known for their pleasant sensory properties, often contributing sweet, fruity, and caramel-like notes to a variety of foods and consumer products.[1] Found naturally in fruits like strawberries and raspberries, as well as in coffee and soy sauce, these compounds are also synthesized for use as flavoring agents.[1][2] Understanding the relationship between the chemical structure of these furanones and their resulting flavor profiles is crucial for the development of new and enhanced flavor formulations. This document outlines the necessary procedures to synthesize these compounds and rigorously evaluate their sensory characteristics.

Data Presentation: Physicochemical and Sensory Data

A summary of key physicochemical and sensory properties of this compound and a representative derivative is presented in Table 1. This data is essential for understanding the compounds' behavior in various applications and for designing appropriate analytical and sensory experiments.